1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene
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Overview
Description
- The compound’s structure features two bromine atoms at positions 1 and 3, a difluoromethyl group (CF2) at position 5, and a methoxy group (OCH3) at position 2.
- It is used in various applications due to its unique properties.
1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene: is a chemical compound with the molecular formula CHBrFO. It consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.
Preparation Methods
Synthetic Routes: One synthetic route involves the bromination of 2-methoxybenzene (anisole) using bromine or a brominating agent. The difluoromethyl group can then be introduced via a separate reaction.
Reaction Conditions:
Industrial Production: Industrial-scale production methods may vary, but the compound can be synthesized efficiently using established protocols.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution due to its aromatic ring.
Common Reagents: Bromine, Lewis acids, and difluorocarbene precursors are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield different positional isomers.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules, especially those requiring halogenated and methoxy-substituted benzene rings.
Biology: Researchers explore its interactions with biological systems, such as receptor binding studies.
Medicine: Investigations into potential pharmaceutical applications, although specific drugs based on this compound are not widely known.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with specific protein targets.
- In materials science, it could influence polymer properties.
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other halogenated and methoxy-substituted benzene derivatives, such as 1,3-dibromo-5-fluorobenzene, 1,3-dibromo-5-(trifluoromethyl)benzene, and 1,3-dibromo-5,5-dimethylhydantoin.
Uniqueness: The combination of bromine, fluorine, and methoxy groups in this compound distinguishes it from others.
Remember that ongoing research may reveal additional applications and insights into this compound
Properties
Molecular Formula |
C8H6Br2F2O |
---|---|
Molecular Weight |
315.94 g/mol |
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
InChI Key |
JEJAVKXAMOUCPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)F)Br |
Origin of Product |
United States |
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